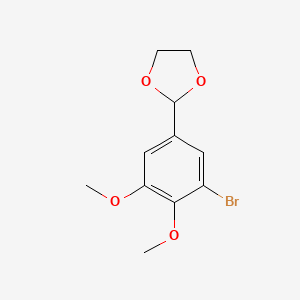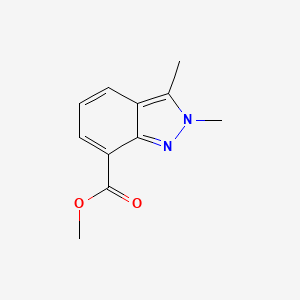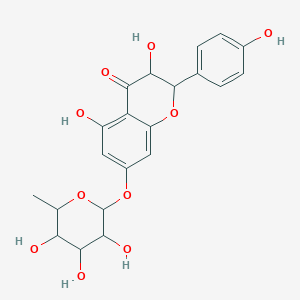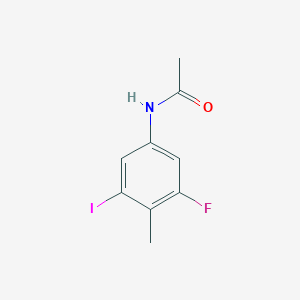
3,4',5-Tribromobiphenyl-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4’,5-Tribromobiphenyl-4-ol is an organic compound belonging to the class of polybrominated biphenyls. These compounds are characterized by the presence of bromine atoms attached to a biphenyl structure. The molecular formula of 3,4’,5-Tribromobiphenyl-4-ol is C12H7Br3O, and it has a molecular weight of 406.9 g/mol . This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’,5-Tribromobiphenyl-4-ol typically involves the bromination of biphenyl-4-ol. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of 3,4’,5-Tribromobiphenyl-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,4’,5-Tribromobiphenyl-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated biphenyl derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Debrominated biphenyl compounds.
Substitution: Biphenyl derivatives with substituted functional groups.
Scientific Research Applications
3,4’,5-Tribromobiphenyl-4-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, including its role as a ligand-activated transcriptional activator.
Medicine: Investigated for its potential therapeutic properties and its interactions with biological targets.
Industry: Utilized in the development of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4’,5-Tribromobiphenyl-4-ol involves its binding to the XRE promoter region of genes it activates. This binding leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparison with Similar Compounds
Similar Compounds
3,4’,5-Tribromobiphenyl: Similar in structure but lacks the hydroxyl group.
3,5-Dibromobiphenyl-4-ol: Contains two bromine atoms instead of three.
2,4,6-Tribromophenol: A related compound with a different substitution pattern on the phenyl ring
Uniqueness
3,4’,5-Tribromobiphenyl-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three bromine atoms and a hydroxyl group makes it a valuable compound for various research applications, particularly in studying the effects of halogenated aromatic hydrocarbons .
Properties
CAS No. |
4544-71-2 |
|---|---|
Molecular Formula |
C12H7Br3O |
Molecular Weight |
406.89 g/mol |
IUPAC Name |
2,6-dibromo-4-(4-bromophenyl)phenol |
InChI |
InChI=1S/C12H7Br3O/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6,16H |
InChI Key |
CHRLNCWLRQNNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)Br)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)

![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine](/img/structure/B12093093.png)






![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)
